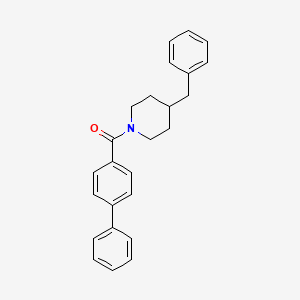![molecular formula C19H11ClN4O4 B6091582 4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B6091582.png)
4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, and an oxazolo-pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps:
Nitration and Chlorination: The initial step involves the nitration of a benzene ring followed by chlorination to introduce the nitro and chloro groups.
Formation of Oxazolo-pyridine Moiety: The oxazolo-pyridine ring is synthesized separately through a series of cyclization reactions involving pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzamide core with the oxazolo-pyridine moiety under specific conditions, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolo-pyridine moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, amines, thiols.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 4-amino-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the oxazolo-pyridine moiety.
Aplicaciones Científicas De Investigación
4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. The nitro and chloro groups, along with the oxazolo-pyridine moiety, contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-nitropyridine: Shares the chloro and nitro groups but lacks the benzamide and oxazolo-pyridine moieties.
4-chloro-3-nitrobenzonitrile: Similar in having the chloro and nitro groups on a benzene ring but differs in the functional groups attached.
Uniqueness
4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its combination of functional groups and the presence of the oxazolo-pyridine moiety, which imparts specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O4/c20-14-8-5-12(10-15(14)24(26)27)18(25)22-13-6-3-11(4-7-13)19-23-17-16(28-19)2-1-9-21-17/h1-10H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFQFHOGZCGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinecarboxamide](/img/structure/B6091501.png)
![N,N-diethyl-N'-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N'-methyl-1,2-ethanediamine](/img/structure/B6091508.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091512.png)
![3-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6091519.png)
![4-fluoro-N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6091527.png)
![3-(acetylamino)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]benzamide](/img/structure/B6091533.png)
![1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6091535.png)
![5-[(2,4-difluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6091539.png)
![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone](/img/structure/B6091542.png)
![N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B6091546.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6091561.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)
![1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6091614.png)
